molecular formula C18H13ClF3N7O B2702010 3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine CAS No. 318959-14-7

3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No. B2702010
CAS RN: 318959-14-7
M. Wt: 435.8
InChI Key: GXZFXZIZZRBMEK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a triazole ring, a pyridine ring, and a trifluoromethyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the pyrazole and triazole rings might participate in nucleophilic or electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and stability .

Scientific Research Applications

Oxidation and Synthetic Applications

Pyrazolines and Pyridines Synthesis : Compounds like 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione have been used as oxidizing agents for transforming 1,3,5-trisubstituted pyrazolines into pyrazoles, showcasing the potential for synthetic transformations in chemical research Zolfigol et al., 2006. Similarly, the synthesis of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles indicates the role of these compounds in developing antimicrobial agents and exploring new synthetic pathways Sindhu et al., 2016.

Anticancer and Antimicrobial Applications

Anticancer Activity : The synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives has shown promising bioactivity against various cancer cell lines, highlighting the compound's potential in cancer research Chavva et al., 2013.

Antimicrobial Activity : Synthesizing novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives has shown cytotoxic activity against human cancer cell lines, suggesting these compounds' potential in developing new antimicrobial agents Kurumurthy et al., 2014.

Herbicidal Applications

Pyridazinone Herbicides : Research on substituted pyridazinone compounds has demonstrated their ability to inhibit photosynthesis in plants, offering insights into their use as herbicides and the exploration of their modes of action Hilton et al., 1969.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many trifluoromethyl-containing compounds have been found to exhibit biological activity, and are used in pharmaceuticals and agrochemicals .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the presence of the trifluoromethyl group and the pyrazole and triazole rings, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

3-[5-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrazol-1-yl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N7O/c1-10-26-27-17(28(10)23)29-15(5-6-25-29)11-3-2-4-13(7-11)30-16-14(19)8-12(9-24-16)18(20,21)22/h2-9H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZFXZIZZRBMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)N2C(=CC=N2)C3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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